molecular formula C12H12N2O4 B1314477 Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 99367-44-9

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1314477
CAS RN: 99367-44-9
M. Wt: 248.23 g/mol
InChI Key: PZYYPTIVTNFIOR-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable observations during the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including what types of reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).


Scientific Research Applications

Antibacterial Activity

The compound has shown potential in antibacterial applications. For instance, a study highlighted the synthesis of novel 1,3,4-oxadiazoles with 4-methoxyphenyl substitution, exhibiting significant antibacterial activity (Aghekyan et al., 2020).

Anticancer Properties

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate derivatives have been explored for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of novel derivatives containing this compound demonstrated effectiveness against various cancer cell lines, indicating its potential in cancer research (Adimule et al., 2014).

Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex molecules with diverse applications. Research has shown the synthesis of various derivatives for potential use in medicinal chemistry, highlighting its versatility as a building block (Wet-osot et al., 2017).

Antioxidant and Antimicrobial Studies

Some studies have also focused on the synthesis of lignan conjugates using this compound, demonstrating significant antioxidant and antimicrobial activities. This shows its potential in developing new therapeutic agents (Raghavendra et al., 2016).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been studied, providing valuable insights into its chemical properties and potential applications in material science (Yeong et al., 2018).

Antidiabetic Screening

Additionally, derivatives of this compound have been synthesized and evaluated for their antidiabetic properties, suggesting its role in developing new treatments for diabetes (Lalpara et al., 2021).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.


properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYYPTIVTNFIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539809
Record name Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

CAS RN

99367-44-9
Record name Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Citations

For This Compound
6
Citations
A Johansson, C Lofberg, M Antonsson… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of melanin concentrating hormone receptor 1 (MCHr1) antagonists were the starting point for a drug discovery program that culminated in the discovery of 103 (AZD1979)…
Number of citations: 52 pubs.acs.org
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 4 pubs.acs.org
A Mohamed, M Salah, M Tahoun, M Hawner… - 2022 - 38.242.244.204
A novel approach for the dual inhibition of steroid sulfatase (STS) and 17ß-hydroxysteroid dehydrogenase type 1(17ß HSD1) by a single drug was explored, starting from in-house 17ß …
Number of citations: 2 38.242.244.204
J Li, JX Wen, XC Lu, GQ Hou, X Gao, Y Li, L Liu - ACS omega, 2021 - ACS Publications
An efficient synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives via a cyclization reaction by photoredox catalysis between aldehydes and hypervalent iodine(III) …
Number of citations: 12 pubs.acs.org
M Golden, D Legg, D Milne… - … Process Research & …, 2016 - ACS Publications
Process development work to provide an efficient manufacturing route to a MCHr1 antagonist is presented herewith. Features of this development work include a scalable …
Number of citations: 4 pubs.acs.org
S Karlsson, R Bergman, C Lofberg… - … Process Research & …, 2015 - ACS Publications
A practical large-scale route to an MCH 1 receptor antagonist is described. A Staudinger β-lactam synthesis of an imine and an in situ generated ketene was utilized as a key step for the …
Number of citations: 23 pubs.acs.org

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